molecular formula C8H7F3N2 B2983443 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366994-59-2

4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2983443
CAS No.: 2366994-59-2
M. Wt: 188.153
InChI Key: MZFCAYGURCQLEW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethylation of pyridine derivatives. One common method is the trifluoromethylation of 4-iodobenzene, which can be achieved using various trifluoromethylating agents under controlled conditions . Another approach involves the use of 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as a synthesis block, reacting with metal reagents to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds with different substituents replacing the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles, such as:

  • 4-(Trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • Trifluoromethyl ethers

Uniqueness

4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural arrangement, which combines the trifluoromethyl group with the pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h2,4H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFCAYGURCQLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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